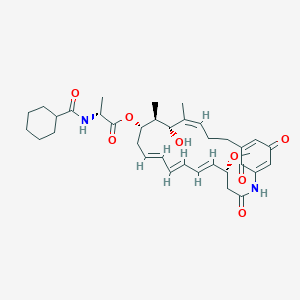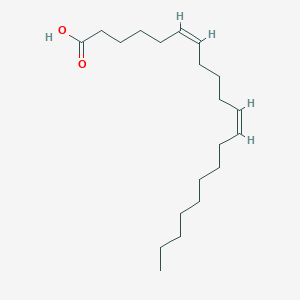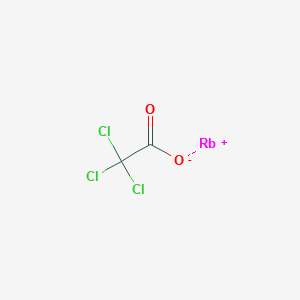
Rubidium Trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A strong acid used as a protein precipitant in clinical chemistry and also as a caustic for removing warts.
Wissenschaftliche Forschungsanwendungen
Extraction and Utilization
Rubidium, including its derivatives like rubidium trichloroacetate, is known for its unique properties such as softness, ductility, malleability, strong chemical, and photo-emissive activity, which make it valuable in various applications. These applications range from optical and laser technology, electronics, telecommunications, biomedical, space technology, to academic research, especially in quantum mechanics-based computing devices. However, extracting rubidium from natural resources like lithium or cesium-rich minerals and natural brines is challenging due to the need for complex physical and chemical treatments (B. Ertan, 2017).
In Photovoltaic Cells
Rubidium has been explored in photovoltaic applications. Specifically, rubidium multication perovskite cells show improved crystallinity and defect migration suppression, leading to higher efficiency and light stability. This technology has demonstrated significant potential in enhancing the efficiency of perovskite-silicon tandem solar cells (The Duong et al., 2017).
In Nuclear Physics and Spectroscopy
Research on rubidium isotopes, like 98Rb, contributes significantly to the understanding of nuclear physics. Studies involving laser spectroscopy of rubidium at facilities like TRIUMF have enabled the observation of nuclear states in rubidium isotopes, contributing to knowledge in fields like quantum computation and atomic clocks (T. Procter et al., 2015).
In Biological Research
In biological research, rubidium ions have been used in protein phasing. For example, X-ray anomalous scattering from rubidium ions bound to protein surfaces has been utilized in the structural determination of proteins, indicating its usefulness in macromolecular studies (S. Korolev et al., 2001).
In Environmental and Ecological Studies
Rubidium's use extends to environmental and ecological studies. It has been used as a marker to study the dispersal of aquatic insects, demonstrating its utility in understanding ecological interactions and behaviors (John C. Payne & J. Dunley, 2002).
Eigenschaften
Molekularformel |
C2Cl3O2R |
|---|---|
Molekulargewicht |
247.84 g/mol |
IUPAC-Name |
rubidium(1+);2,2,2-trichloroacetate |
InChI |
InChI=1S/C2HCl3O2.Rb/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
JJNDGUKMSFVFQT-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].[Rb+] |
Synonyme |
Acid, Trichloroacetic Acide trichloracetique Rubidium Trichloroacetate Sodium Trichloroacetate trichloracetique, Acide Trichloroacetate, Rubidium Trichloroacetate, Sodium Trichloroacetic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



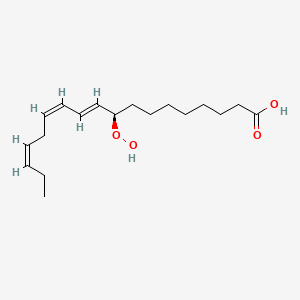

![N-[4-(Trifluoromethyl)phenyl]glycine](/img/structure/B1260794.png)
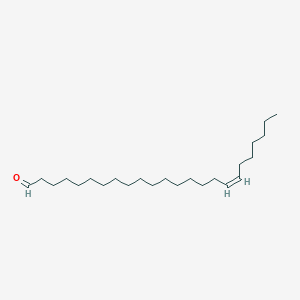

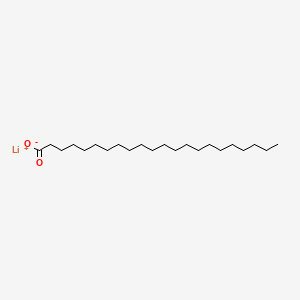
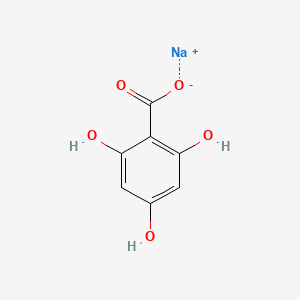

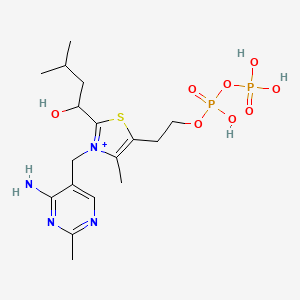
![3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1260807.png)
![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)

